molecular formula C26H25N3O3S2 B2962634 4-[methyl(phenyl)sulfamoyl]-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}benzamide CAS No. 330677-40-2

4-[methyl(phenyl)sulfamoyl]-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}benzamide

Cat. No.: B2962634
CAS No.: 330677-40-2
M. Wt: 491.62
InChI Key: IXDPLTHMBLRNLO-UHFFFAOYSA-N
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Description

4-[methyl(phenyl)sulfamoyl]-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}benzamide is a structurally complex molecule featuring a benzamide core substituted with a methyl(phenyl)sulfamoyl group at the para-position and a 4-(4-isopropylphenyl)-1,3-thiazol-2-yl moiety via an amide linkage. The sulfamoyl group (R-SO₂-NR₂) is a hallmark of bioactive compounds, particularly antimicrobial agents, due to its ability to interact with enzymatic targets . The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, enhances metabolic stability and binding affinity in drug design .

Properties

IUPAC Name

4-[methyl(phenyl)sulfamoyl]-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3S2/c1-18(2)19-9-11-20(12-10-19)24-17-33-26(27-24)28-25(30)21-13-15-23(16-14-21)34(31,32)29(3)22-7-5-4-6-8-22/h4-18H,1-3H3,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDPLTHMBLRNLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[methyl(phenyl)sulfamoyl]-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance. The reaction conditions often involve the use of palladium catalysts and organoboron reagents .

Chemical Reactions Analysis

4-[methyl(phenyl)sulfamoyl]-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[methyl(phenyl)sulfamoyl]-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[methyl(phenyl)sulfamoyl]-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}benzamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved in its mechanism of action can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural analogues differ primarily in sulfamoyl substituents and thiazole modifications. Key examples include:

Compound Name Sulfamoyl Substituent Thiazole Substituent Key Features Reference
Target Compound Methyl(phenyl)sulfamoyl 4-(4-Isopropylphenyl) Balanced lipophilicity; potential antimicrobial activity -
N-(4-tert-butyl-1,3-thiazol-2-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide 3-Methylpiperidinylsulfonyl 4-tert-butyl Enhanced steric bulk; improved enzyme inhibition
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide Diethylsulfamoyl 4-(4-Nitrophenyl) Electron-withdrawing nitro group; possible antibacterial activity
4-(Azepan-1-ylsulfonyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide Azepan-1-ylsulfonyl 4-(4-Phenoxyphenyl) Extended aromatic system; potential for π-π stacking

Key Observations:

  • Sulfamoyl Modifications: The methyl(phenyl)sulfamoyl group in the target compound balances electronic effects (via phenyl π-system) and steric hindrance (via methyl group), contrasting with bulkier piperidinyl/azepane sulfonamides or electron-deficient diethylsulfamoyl groups .
  • Thiazole Substitutions: The 4-isopropylphenyl group offers moderate hydrophobicity compared to tert-butyl (high steric hindrance) or nitrophenyl (polar, electron-deficient) groups. This may optimize bioavailability and target binding .

Pharmacological and Physicochemical Properties

  • Antimicrobial Activity: Sulfamoyl-containing compounds (e.g., sulfamethizole in ) inhibit dihydropteroate synthase (DHPS), a folate biosynthesis enzyme. The target compound’s methyl(phenyl)sulfamoyl group may exhibit similar mechanistic behavior .
  • Antiproliferative Potential: Thiazole derivatives with biphenyl substituents (e.g., N-[4-(4'-fluorobiphenyl)thiazol-2-yl]pyridin-2-amine) show cytotoxic effects via kinase inhibition . The target’s isopropylphenyl group may modulate such activity.
  • Solubility and LogP: The isopropylphenyl group increases logP (~3.5–4.0) compared to nitrophenyl (logP ~2.8) or phenoxyphenyl (logP ~4.5) derivatives, suggesting moderate solubility in lipid membranes .

Research Findings and Molecular Interactions

Docking Studies (Hypothetical)

  • Target Binding: Molecular docking simulations (as in ) predict that the methyl(phenyl)sulfamoyl group forms hydrogen bonds with DHPS active-site residues (e.g., Lys-220), while the thiazole’s isopropylphenyl group engages in hydrophobic interactions with adjacent pockets.
  • Comparative Affinity:
    • Piperidinylsulfonyl Analogues (): Higher steric bulk may reduce binding efficiency despite stronger hydrogen bonding.
    • Nitrophenyl Analogues (): Electron-withdrawing nitro groups could disrupt charge complementarity in the active site.

Impurity Profiles

  • Sulfonamide Byproducts: As seen in sulfamethizole synthesis (), unreacted sulfonyl chloride may form dimers (e.g., N-[4-(sulfamoylphenyl)sulfamoyl]acetamide), necessitating rigorous HPLC purification.

Biological Activity

The compound 4-[methyl(phenyl)sulfamoyl]-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}benzamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzamide core with a sulfamoyl group and a thiazole moiety. Its molecular formula is C19H23N3O2SC_{19}H_{23}N_3O_2S, and it has a molecular weight of approximately 357.47 g/mol. The presence of various functional groups suggests multiple potential interactions with biological targets.

Sulfonamides, including this compound, primarily exert their effects by inhibiting bacterial folate synthesis. They act as competitive inhibitors of the enzyme dihydropteroate synthase , which is crucial in the bacterial synthesis of folate. Additionally, the thiazole ring may enhance the compound's affinity for specific protein targets involved in cellular processes such as:

  • Cell growth regulation
  • Apoptosis pathways
  • Anti-inflammatory responses

Antimicrobial Activity

Sulfonamide derivatives are well-known for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Studies have shown minimum inhibitory concentrations (MICs) ranging from 3.91 μM to 10 μM against these pathogens, suggesting effective antibacterial potential .

Anticancer Properties

Recent investigations into sulfonamide derivatives have highlighted their anticancer properties. For instance, related compounds demonstrated cytotoxic effects on various cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells. The compound under review may similarly induce apoptosis in cancer cells through modulation of signaling pathways .

Anti-inflammatory Effects

The structural components of this compound suggest potential anti-inflammatory activity. Sulfonamides have been reported to inhibit cyclooxygenases (COX-1 and COX-2), enzymes involved in the inflammatory process. This inhibition could lead to reduced production of pro-inflammatory mediators, making it a candidate for further exploration in inflammatory disease models .

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial Activity Demonstrated significant efficacy against MRSA with MIC values around 3.91 μM .
Cytotoxicity Assessment Showed selective cytotoxicity against HeLa and CaCo-2 cell lines with IC50 values indicating potent activity .
Inflammation Model Inhibition of COX enzymes was noted, suggesting potential use in treating inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 4-[methyl(phenyl)sulfamoyl]-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}benzamide?

  • Methodology : The compound can be synthesized via multi-step reactions involving sulfamoylation, benzamide coupling, and thiazole ring formation. Key steps include:

  • Step 1 : Condensation of phenylmethylamine with sulfonyl chlorides under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the sulfamoyl moiety .
  • Step 2 : Coupling the sulfamoyl intermediate with a thiazole precursor (e.g., 4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-amine) using carbodiimide-mediated amide bond formation .
  • Step 3 : Final purification via recrystallization (e.g., DMSO/water mixtures) and characterization by HPLC or TLC .
    • Critical Parameters : Solvent choice (acetonitrile for polar intermediates), reflux duration (4–5 hours for complete coupling), and catalyst selection (e.g., DCC for amide bond stability) .

Q. How is structural confirmation of the compound achieved using spectroscopic methods?

  • Characterization Workflow :

  • IR Spectroscopy : Confirm sulfonamide (S=O stretching at ~1150–1350 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) groups .
  • NMR :
  • ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), isopropyl group (δ 1.2–1.4 ppm for CH₃, δ 2.8–3.1 ppm for CH), and thiazole protons (δ 6.8–7.0 ppm) .
  • ¹³C NMR : Carbonyl carbons (δ ~165–170 ppm), sulfonamide sulfur-linked carbons (δ ~55 ppm) .
  • Elemental Analysis : Validate purity (>98%) by comparing experimental vs. calculated C, H, N, S content .

Q. What preliminary biological assays are recommended for evaluating its therapeutic potential?

  • Screening Protocol :

  • Enzyme Inhibition : Test against kinases or phosphatases (e.g., acps-pptase) using fluorescence-based assays (IC₅₀ determination) .
  • Cellular Uptake : Measure intracellular accumulation in cancer cell lines (e.g., HeLa) via LC-MS/MS .
  • Cytotoxicity : MTT assays to assess viability reduction in target vs. non-target cells (48–72-hour exposure) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for the thiazole and sulfamoyl moieties?

  • SAR Strategy :

  • Thiazole Modifications : Introduce substituents (e.g., halogens, methyl groups) at the 4-position of the thiazole to alter steric bulk and electron density. Compare IC₅₀ values in enzyme assays .
  • Sulfamoyl Variations : Replace methyl(phenyl)sulfamoyl with cyclopropyl or trifluoromethyl analogs to assess metabolic stability (e.g., microsomal stability assays) .
    • Data Interpretation : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to target enzymes .

Q. What experimental and computational approaches resolve contradictions in enzyme inhibition data?

  • Case Study : If IC₅₀ values conflict across studies:

  • Experimental Replication : Standardize assay conditions (pH, temperature, enzyme batch) and validate with positive controls (e.g., staurosporine for kinases) .
  • Computational Validation : Perform molecular dynamics simulations (100 ns) to assess ligand-protein binding stability under physiological conditions .
    • Statistical Analysis : Apply ANOVA to identify significant variations between replicate experiments .

Q. How can synthetic byproducts or isomers be identified and minimized during scale-up?

  • Byproduct Analysis :

  • HPLC-MS : Detect impurities (e.g., des-methyl analogs or sulfonamide hydrolysis products) .
  • Crystallography : Resolve stereoisomers via single-crystal X-ray diffraction (e.g., compare with reference data in CCDC) .
    • Process Optimization : Use high-throughput screening (HTS) to test solvent systems (e.g., EtOAc/hexane vs. DCM/MeOH) for improved yield and purity .

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